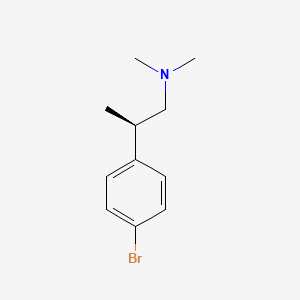
(2R)-2-(4-bromophenyl)-N,N-dimethylpropan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-(4-bromophenyl)-N,N-dimethylpropan-1-amine is an organic compound with a chiral center, making it optically active. This compound is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a dimethylamino group via a propan-1-amine chain. The compound’s unique structure makes it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(4-bromophenyl)-N,N-dimethylpropan-1-amine typically involves the following steps:
Bromination: The starting material, a phenyl ring, undergoes bromination using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide.
Amination: The brominated phenyl compound is then subjected to amination. This involves the reaction with dimethylamine in the presence of a base like sodium hydride or potassium carbonate to form the desired amine product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems can help in maintaining precise reaction conditions, thereby improving yield and purity.
化学反応の分析
Types of Reactions
(2R)-2-(4-bromophenyl)-N,N-dimethylpropan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles like hydroxide, cyanide, or alkoxide ions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous medium or sodium cyanide in ethanol.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Hydroxy, cyano, or alkoxy derivatives.
科学的研究の応用
(2R)-2-(4-bromophenyl)-N,N-dimethylpropan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential interactions with biological targets, including enzymes and receptors.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of (2R)-2-(4-bromophenyl)-N,N-dimethylpropan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the dimethylamino group play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
Bis(4-bromophenyl)amine: Similar in structure but lacks the dimethylamino group.
(2R)-2-(4-bromophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid: Contains a tert-butoxycarbonyl group instead of the dimethylamino group.
Uniqueness
(2R)-2-(4-bromophenyl)-N,N-dimethylpropan-1-amine is unique due to its specific combination of a bromine-substituted phenyl ring and a dimethylamino group. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.
特性
分子式 |
C11H16BrN |
|---|---|
分子量 |
242.16 g/mol |
IUPAC名 |
(2R)-2-(4-bromophenyl)-N,N-dimethylpropan-1-amine |
InChI |
InChI=1S/C11H16BrN/c1-9(8-13(2)3)10-4-6-11(12)7-5-10/h4-7,9H,8H2,1-3H3/t9-/m0/s1 |
InChIキー |
XQSVLEPCIIKDAC-VIFPVBQESA-N |
異性体SMILES |
C[C@@H](CN(C)C)C1=CC=C(C=C1)Br |
正規SMILES |
CC(CN(C)C)C1=CC=C(C=C1)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(1S,3S,5S,6R,8S)-3-Ethyl-5-(6-methoxyquinolin-4-yl)-4-oxa-1-azatricyclo[4.4.0.03,8]decane](/img/structure/B12965201.png)
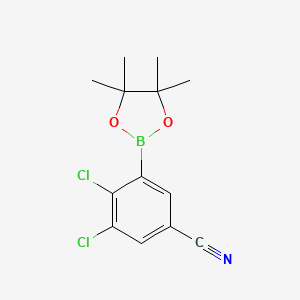
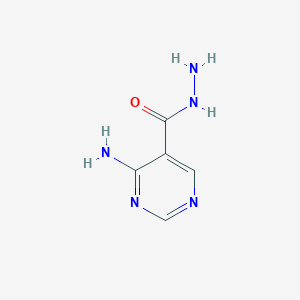

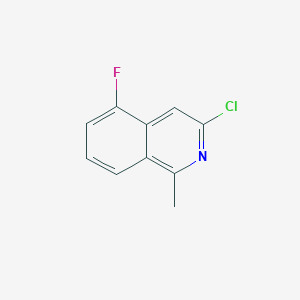
![1-(7H-Pyrrolo[2,3-d]pyrimidin-5-yl)ethan-1-one](/img/structure/B12965230.png)
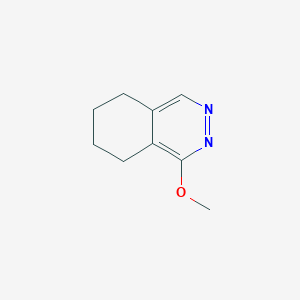

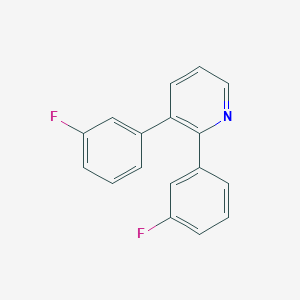
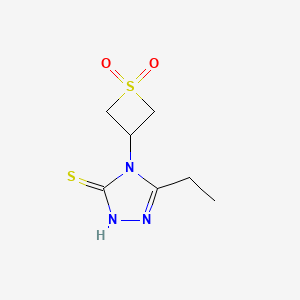
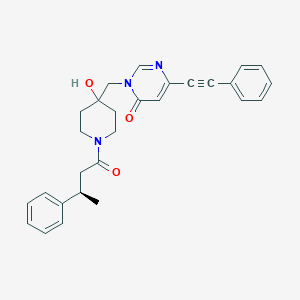
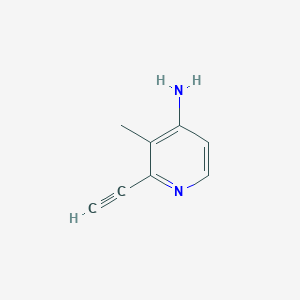
![Tricyclo[2.1.0.02,5]pentan-3-one](/img/structure/B12965310.png)
